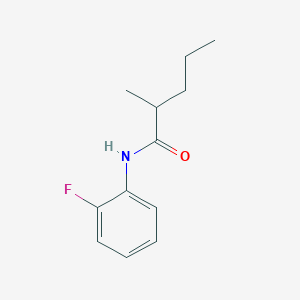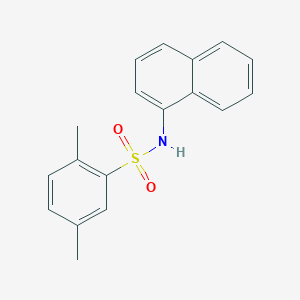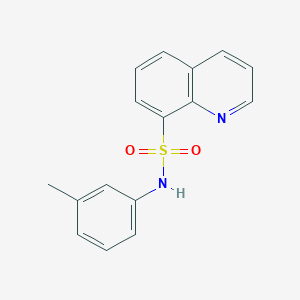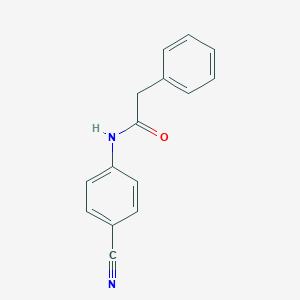
2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C18H15NO2 . It is a heterocyclic compound that contains a quinoline ring, which is a double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, has been extensively studied. Various synthesis protocols have been reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a quinoline ring fused with a phenyl ring that carries two methyl groups at the 2 and 5 positions . The quinoline ring itself is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 277.32 . It is a powder at room temperature . The melting point is reported to be 201-202°C .
科学的研究の応用
Anticorrosive Materials
Quinoline derivatives, including 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid, have been extensively studied for their anticorrosive properties. These compounds are known for their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This ability makes them effective as corrosion inhibitors, protecting metals from degradation. The high electron density of quinoline derivatives contributes to their effectiveness in preventing metallic corrosion. This application is crucial in various industries where metal preservation is essential, including construction, automotive, and maritime sectors (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
Quinoline and its derivatives have been recognized for their potential in the field of optoelectronics. Research has shown that incorporating quinoline into π-extended conjugated systems can significantly enhance the creation of novel optoelectronic materials. These materials are essential for developing electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The versatility of quinoline derivatives in synthesizing compounds with desirable electroluminescent properties opens up possibilities for advances in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This area of application demonstrates the critical role of quinoline derivatives in advancing technology for display and lighting solutions (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biocatalyst Inhibition
The role of carboxylic acids, including this compound, as inhibitors in biocatalytic processes has been a subject of scientific inquiry. These compounds can interfere with microbial activity, affecting the production and yield of various biorenewable chemicals. Understanding the inhibitory effects of quinoline derivatives on microbes such as Escherichia coli and Saccharomyces cerevisiae is vital for developing strategies to overcome these challenges. This research has implications for the fermentation industry, where the goal is to maximize the production of biorenewable fuels and chemicals without the detrimental effects caused by inhibitory substances (Jarboe, Royce, & Liu, 2013).
Drug Discovery
The exploration of quinoline derivatives in drug discovery has highlighted their significance in developing new therapeutic agents. These compounds exhibit a broad spectrum of biological activities, making them attractive candidates for pharmaceutical research. The ability to modify the quinoline structure to achieve targeted biological effects has led to the synthesis of compounds with potential as anticancer, antimicrobial, and anti-inflammatory agents. This versatility underscores the importance of quinoline derivatives in medicinal chemistry, offering pathways to novel treatments for various diseases (Salahuddin et al., 2023).
Safety and Hazards
The safety information available indicates that “2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid” may be hazardous. The compound is associated with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
作用機序
Target of Action
The primary targets of 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other molecules, and cellular context.
特性
IUPAC Name |
2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-7-8-12(2)14(9-11)17-10-15(18(20)21)13-5-3-4-6-16(13)19-17/h3-10H,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRKYBSLBFZYHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346889 |
Source


|
| Record name | 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20389-07-5 |
Source


|
| Record name | 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B187311.png)


![4-[4-[5-(Aminomethyl)-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B187314.png)
![Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate](/img/structure/B187316.png)